![molecular formula C20H31N3O4S B5515389 1-[(dimethylamino)sulfonyl]-N-(2,2,7-trimethyl-3,4-dihydro-2H-chromen-4-yl)-3-piperidinecarboxamide](/img/structure/B5515389.png)

1-[(dimethylamino)sulfonyl]-N-(2,2,7-trimethyl-3,4-dihydro-2H-chromen-4-yl)-3-piperidinecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

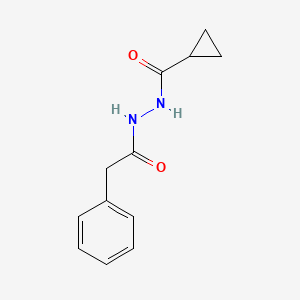

The synthesis of complex molecules like "1-[(dimethylamino)sulfonyl]-N-(2,2,7-trimethyl-3,4-dihydro-2H-chromen-4-yl)-3-piperidinecarboxamide" typically involves multi-step organic reactions, starting from simpler building blocks. While specific synthesis routes for this compound are not detailed in the available literature, similar compounds have been synthesized using techniques such as coupling reactions under dynamic pH control in aqueous media, followed by substitution reactions to introduce various functional groups (Khalid et al., 2013).

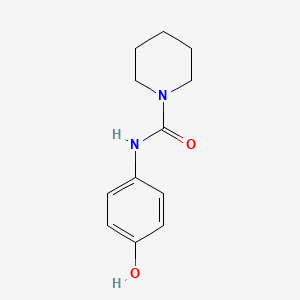

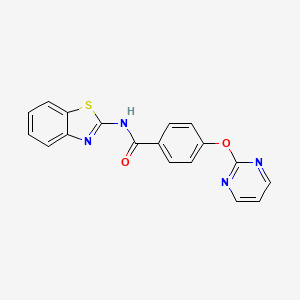

Molecular Structure Analysis

The molecular structure of compounds similar to "1-[(dimethylamino)sulfonyl]-N-(2,2,7-trimethyl-3,4-dihydro-2H-chromen-4-yl)-3-piperidinecarboxamide" has been elucidated using techniques like X-ray diffraction, which reveals details about the crystalline structure, conformation, and geometry around atoms. For instance, a related compound was found to crystallize in the monoclinic crystal system, showing that the piperidine ring adopts a chair conformation and the geometry around the sulfur atom is distorted tetrahedral (Naveen et al., 2015).

Chemical Reactions and Properties

The chemical reactivity of "1-[(dimethylamino)sulfonyl]-N-(2,2,7-trimethyl-3,4-dihydro-2H-chromen-4-yl)-3-piperidinecarboxamide" involves interactions between its functional groups and reactants. While specific reactions for this compound are not documented, related molecules undergo transformations such as condensation reactions to form chromene derivatives, which have shown significant activities in various assays (Vosooghi et al., 2010).

Physical Properties Analysis

The physical properties such as solubility, melting point, and crystalline structure can be inferred from similar molecules. For instance, related compounds have been found to be soluble in water and organic solvents like N,N-dimethylformamide and chloroform, which are important for their application in different mediums (Yan & Gao, 2000).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, reactivity towards electrophiles and nucleophiles, and stability under various conditions, are crucial for understanding the behavior of "1-[(dimethylamino)sulfonyl]-N-(2,2,7-trimethyl-3,4-dihydro-2H-chromen-4-yl)-3-piperidinecarboxamide" in chemical environments. While specific data for this compound is not available, related research indicates that the presence of sulfonyl and piperidine groups can significantly influence these properties, leading to varied reactivity and potential for further functionalization (Sugimoto et al., 1990).

Aplicaciones Científicas De Investigación

Cytotoxic Activities

A significant application of compounds related to 1-[(dimethylamino)sulfonyl]-N-(2,2,7-trimethyl-3,4-dihydro-2H-chromen-4-yl)-3-piperidinecarboxamide is in the field of cancer research. Specifically, derivatives of this compound, such as 2-amino-4-aryl-3-cyano-7-(dimethylamino)-4H-chromenes, have shown cytotoxic activities against various human tumor cell lines. This makes them potential candidates for anticancer drug development (Vosooghi et al., 2010).

Synthesis of Biologically Active Derivatives

Another research focus is the synthesis of biologically active derivatives. For instance, the synthesis of 2-O-substituted derivatives of 1-[(3,5-dichloro-2-hydroxy phenyl) sulfonyl]piperidine has been explored. These derivatives show promise in targeting enzymes like lipoxygenase and cholinesterases, which are relevant in various biological pathways and diseases (Khalid et al., 2013).

Antimicrobial Properties

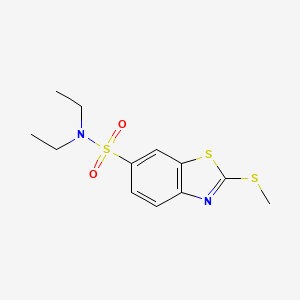

Compounds derived from or related to 1-[(dimethylamino)sulfonyl]-N-(2,2,7-trimethyl-3,4-dihydro-2H-chromen-4-yl)-3-piperidinecarboxamide have also been studied for their antimicrobial properties. For example, N,N-Diethylamide bearing benzenesulfonamide derivatives have been synthesized and shown to exhibit marked potency as antibacterial agents, providing a potential avenue for developing new antibiotics (Ajani et al., 2013).

Anti-Acetylcholinesterase Activity

The synthesis of piperidine derivatives and their evaluation for anti-acetylcholinesterase (anti-AChE) activity is another key area of research. This is particularly relevant in the context of diseases like Alzheimer's, where inhibition of acetylcholinesterase can be beneficial (Sugimoto et al., 1990).

Synthesis of Hyperbranched Polymers

The synthesis of hyperbranched polymers using compounds like 1-(2-aminoethyl)piperazine, which is structurally related to the subject compound, represents a significant area in materials science. These polymers have applications in various fields, including drug delivery systems and materials engineering (Yan & Gao, 2000).

Propiedades

IUPAC Name |

1-(dimethylsulfamoyl)-N-(2,2,7-trimethyl-3,4-dihydrochromen-4-yl)piperidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31N3O4S/c1-14-8-9-16-17(12-20(2,3)27-18(16)11-14)21-19(24)15-7-6-10-23(13-15)28(25,26)22(4)5/h8-9,11,15,17H,6-7,10,12-13H2,1-5H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJIJMKKFSSPMGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(CC(O2)(C)C)NC(=O)C3CCCN(C3)S(=O)(=O)N(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H31N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(dimethylsulfamoyl)-N-(2,2,7-trimethyl-3,4-dihydro-2H-chromen-4-yl)piperidine-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2,2-dimethyltetrahydro-2H-pyran-4-yl)carbonyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5515307.png)

![(4aS*,7aR*)-1-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-4-(cyclopropylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5515321.png)

![4-[(anilinocarbonyl)amino]-N-methylbenzamide](/img/structure/B5515326.png)

![7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-4-methyl-2H-chromen-2-one](/img/structure/B5515334.png)

![2-[5-(dimethylamino)-2,4-pentadienoyl]-6-[3-(dimethylamino)-2-propen-1-ylidene]cyclohexanone](/img/structure/B5515351.png)

![3-[1-(4-hydroxyphenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5515358.png)

![N-[2-(5-chloro-4-methyl-1,3-thiazol-2-yl)ethyl]-2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5515366.png)

![2-(methylthio)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5515373.png)

![N'-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-1,3-benzodioxole-5-carbohydrazide](/img/structure/B5515395.png)